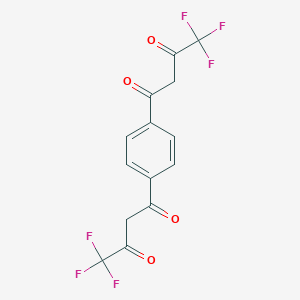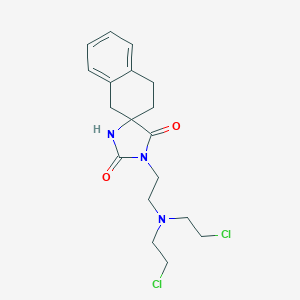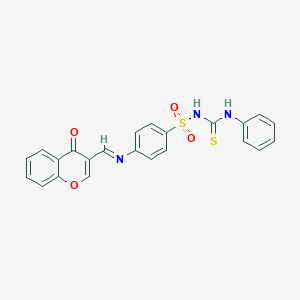
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-, also known as compound 1, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a complex molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism Of Action
Compound 1 has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
Compound 1 has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties. In addition, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of using Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been well-studied, and its mechanism of action and physiological effects have been characterized in detail. However, one limitation of using Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 in lab experiments is its complexity, which may make it difficult to synthesize and manipulate.
Future Directions
There are several future directions for the study of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1. One potential direction is to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 and its potential use in the treatment of cancer and other diseases. Finally, the synthesis of analogs of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 may lead to the discovery of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-s with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 involves the reaction of 4-hydroxycoumarin with thiosemicarbazide to form 4-((1,3-thiazol-2-yl)hydrazono)-4H-chromen-3-one, which is then reacted with 4-aminobenzenesulfonamide to form Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1. The synthesis of Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been optimized to yield high purity and yield.
Scientific Research Applications
Compound 1 has been studied extensively for its potential applications in various fields. It has been shown to have antitumor activity, and its mechanism of action has been studied in detail. Compound 1 has also been studied for its antibacterial and antifungal properties, and its potential use as an antioxidant has been explored. Additionally, Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- 1 has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
CAS RN |
198649-74-0 |
|---|---|
Product Name |
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- |
Molecular Formula |
C23H17N3O4S2 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-[4-[(4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C23H17N3O4S2/c27-22-16(15-30-21-9-5-4-8-20(21)22)14-24-17-10-12-19(13-11-17)32(28,29)26-23(31)25-18-6-2-1-3-7-18/h1-15H,(H2,25,26,31) |
InChI Key |
SAWVEYFZCIUOGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
synonyms |
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N -((phenylamino)thioxomethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




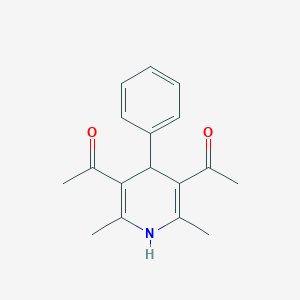
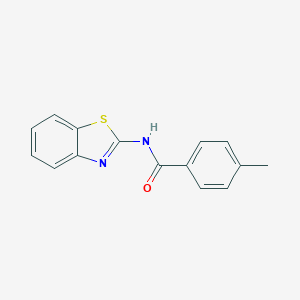
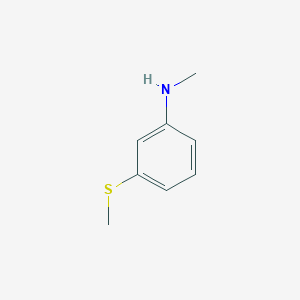
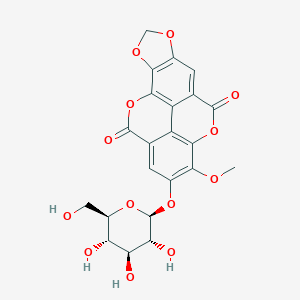
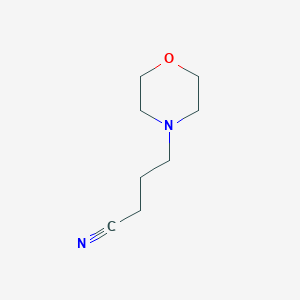
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
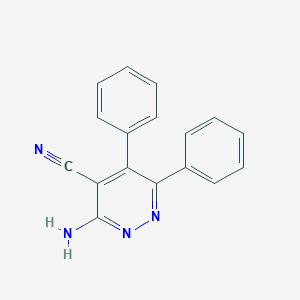
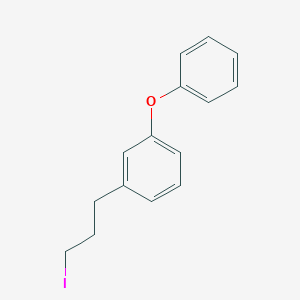
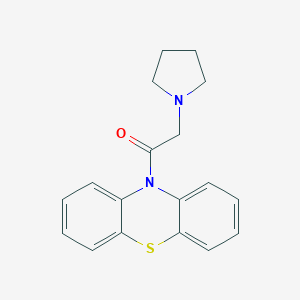
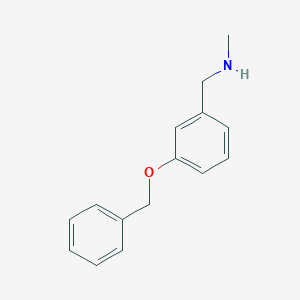
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
